molecular formula C21H17ClN2O2S B2419627 9-chloro-2-(4-methoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 899984-46-4

9-chloro-2-(4-methoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No. B2419627
CAS RN: 899984-46-4
M. Wt: 396.89
InChI Key: ILAQOQSBPKBDQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-chloro-2-(4-methoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a useful research compound. Its molecular formula is C21H17ClN2O2S and its molecular weight is 396.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Activities

  • Researchers have synthesized various fused oxazines, including derivatives similar to the specified compound, and assessed their antioxidant and anticancer activities. The synthesized products demonstrated significant pharmacological activities (Mahmoud, El-Bordany, & Elsayed, 2017).

Chemical Transformations and Derivative Synthesis

  • Studies on the Gewald thiophenes revealed novel transformations of amino and carbonyl/nitrile groups, leading to the synthesis of derivatives with thienopyrimidine structures, which are structurally related to the compound (Pokhodylo, Shyyka, Savka, & Obushak, 2010).

Antitumor Activity

  • Novel 1,3,5-trisubstituted 2-pyrazoline derivatives containing thiophene and benzodioxol moieties, structurally related to the compound of interest, have been synthesized and evaluated for antitumor activity. Some derivatives showed remarkable activity against leukemia, renal cancer, and prostate cancer cell lines (Insuasty et al., 2012).

Molecular Structure and Hydrogen Bonding Studies

  • Research on 7-benzyl-3-tert-butyl-1-phenylpyrazolo[3,4-d]oxazines, which are structurally related, has provided insights into their molecular structure, including the presence of hydrogen bonds and the formation of complex sheets and frameworks (Castillo et al., 2009).

Antibacterial and Antifungal Activities

  • Derivatives of pyrazolines based on thiazolidin-4-one, related to the compound , have been synthesized and evaluated for antimicrobial activity. These compounds showed notable antibacterial and antifungal activities (Patel et al., 2013).

Phosphodiesterase Type 4 Inhibitors

  • A study involving pyrazolo[1,5-a]-1,3,5-triazines, structurally akin to the compound of interest, explored their potential as phosphodiesterase type 4 inhibitors. The study discovered new potent inhibitors with high isoenzyme selectivity (Raboisson et al., 2003).

Synthesis and Antiviral Activity

  • Compounds structurally related to the specified compound have been synthesized and evaluated for antiviral activity, with some showing potential against HSV1 and HAV-MBB (Attaby et al., 2006).

properties

IUPAC Name

9-chloro-2-(4-methoxyphenyl)-5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O2S/c1-25-16-5-2-13(3-6-16)18-11-19-17-10-15(22)4-7-20(17)26-21(24(19)23-18)14-8-9-27-12-14/h2-10,12,19,21H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAQOQSBPKBDQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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